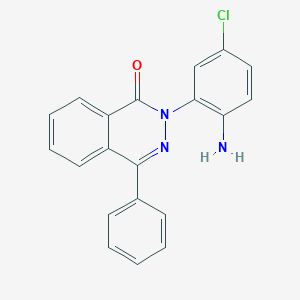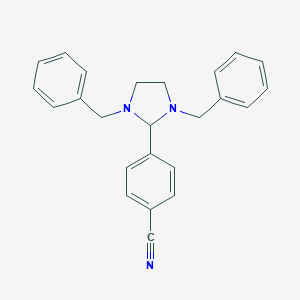
4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile is a chemical compound with the molecular formula C24H23N3 It is characterized by its complex structure, which includes a benzonitrile group attached to a 1,3-dibenzyl-2-imidazolidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile typically involves the reaction of benzonitrile with 1,3-dibenzyl-2-imidazolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound.
化学反応の分析
Types of Reactions
4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile
- Benzonitrile, 4-[1,3-bis(phenylmethyl)-2-imidazolidinyl]
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C24H23N3 |
|---|---|
分子量 |
353.5g/mol |
IUPAC名 |
4-(1,3-dibenzylimidazolidin-2-yl)benzonitrile |
InChI |
InChI=1S/C24H23N3/c25-17-20-11-13-23(14-12-20)24-26(18-21-7-3-1-4-8-21)15-16-27(24)19-22-9-5-2-6-10-22/h1-14,24H,15-16,18-19H2 |
InChIキー |
DFNSTMRBNXXJCY-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N)CC4=CC=CC=C4 |
正規SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE](/img/structure/B392391.png)
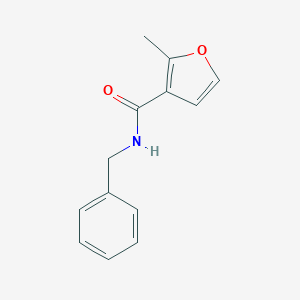
![4-amino-N'-[(2-methyl-1-naphthyl)methoxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392394.png)
![3,3,6,6-tetramethyl-9-{4-[(4-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B392395.png)
![1-[4'-(4-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]ethanone](/img/structure/B392397.png)
![2-Methyl-8-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B392399.png)
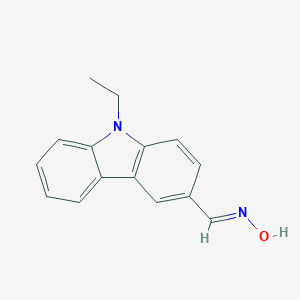
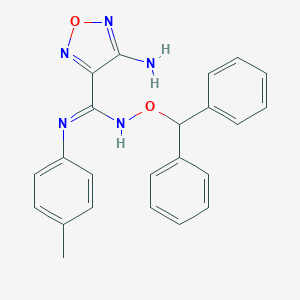
![1-(4-{2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE](/img/structure/B392403.png)

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B392407.png)
![benzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B392409.png)
![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B392410.png)
